N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-(indolin-1-yl)-2-oxoethyl group and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The structural complexity arises from the integration of multiple pharmacophoric groups:
- 1,3,4-Thiadiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- Indolin-1-yl oxoethyl: Provides a fused bicyclic indole derivative, often associated with kinase inhibition and anticancer activity .
- Pyrrolidin-1-ylsulfonyl benzamide: Introduces sulfonamide functionality, which improves solubility and modulates enzyme inhibition (e.g., acetylcholinesterase) .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S3/c29-20(28-14-11-16-5-1-2-6-19(16)28)15-33-23-26-25-22(34-23)24-21(30)17-7-9-18(10-8-17)35(31,32)27-12-3-4-13-27/h1-2,5-10H,3-4,11-15H2,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOKKYJRDAELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities. .
Mode of Action
Compounds with a 1,3,4-thiadiazol moiety have been found to exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial. The presence of the =N-C-S- moiety and strong aromaticity of the ring is believed to provide low toxicity and great in vivo stability.
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates multiple pharmacophoric elements, including indole and thiadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for drug development.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 493.6 g/mol. Its structure features an indole derivative linked to a thiadiazole ring, which is known for its diverse biological activities. The incorporation of these moieties suggests a multifaceted mechanism of action that warrants detailed investigation .
Anticancer Properties
Research has demonstrated that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis . Specific studies have reported IC50 values indicating potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | 0.28 |
| Compound B | MCF-7 | 0.52 |
| Compound C | SK-MEL-2 | 4.27 |
These results highlight the potential of thiadiazole-based compounds in targeting neoplastic diseases .
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial effects. Thiadiazole derivatives have been recognized for their antibacterial and antifungal properties. Studies indicate that these compounds can effectively combat resistant strains of bacteria and fungi by disrupting their cellular processes .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Key Enzymes : The compound may inhibit key enzymes involved in DNA replication and repair.
- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring can form interactions with various biological targets, including kinases that play roles in tumorigenesis .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antitumor Activity : A derivative with a similar structure was tested against lung carcinoma cells and showed significant cytotoxicity with an IC50 value of 4.37 µg/mL against HepG-2 cells .
- Antimicrobial Efficacy : In another study, thiadiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are categorized based on core heterocycles (1,3,4-thiadiazole or 1,3,4-oxadiazole) and substituent variations. Below is a detailed comparison:
Structural and Functional Analogues
Key Findings and Contrasts
Core Heterocycle Impact: 1,3,4-Thiadiazole (target compound) vs. Indole vs. Furan Substituents: The indolin-1-yl group in the target compound may confer stronger π-π stacking interactions in kinase binding pockets compared to the furan analog , though furan derivatives offer improved synthetic accessibility.
Biological Activity Trends :
- Acetylcholinesterase Inhibition : Piperidine-substituted thiadiazoles () show potent IC50 values (0.8–12 µM), suggesting the target compound’s pyrrolidine sulfonyl group could similarly modulate enzyme binding .
- Anticancer Activity : Indole-linked oxadiazoles () exhibit in vitro anticancer effects, implying the target compound’s indolin-1-yl group may contribute to comparable activity .
Physicochemical Properties :
- The furan analog () has a molecular weight of 507.6, while piperidine derivatives () are lighter (~350–400). The target compound’s higher complexity likely reduces solubility, necessitating formulation optimization.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Key Reagents/Conditions | Intermediate Functionalization | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 3–5 h | Thiazole-indole conjugation | |
| Sulfonamide coupling | Pyridine, benzoyl chloride, room temperature | N-Benzoylation of thiadiazole | |
| Thioether linkage | K₂CO₃, ethanol recrystallization | Thiol-acetamide conjugation |
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- X-ray crystallography (): Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions) and confirms molecular packing.
- NMR spectroscopy: Assigns protons in indole, pyrrolidine sulfonyl, and thiadiazole moieties.
- Mass spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- TLC/HPLC (): Monitors reaction progress and purity (>95% by reverse-phase HPLC).
Advanced: How can researchers optimize reaction yields for multi-step syntheses involving thiadiazole intermediates?
Answer:
- Solvent selection (): Pyridine enhances nucleophilicity in acylation steps.
- Catalyst screening (): K₂CO₃ improves thioether formation efficiency.
- Temperature control (): Reflux in acetic acid minimizes side reactions during cyclocondensation.
- Purification strategies (): Recrystallization from methanol or ethanol removes unreacted starting materials.
Advanced: How should contradictory biological activity data for thiadiazole derivatives be analyzed?
Answer:
- Comparative assay design (): Use standardized enzyme inhibition assays (e.g., COX1/2) under identical pH/temperature conditions.
- Structural benchmarking: Compare substituent effects (e.g., fluorine vs. pyrrolidine sulfonyl groups) on activity using SAR models.
- Data normalization (): Link discrepancies to variations in cell-line viability or assay detection limits (e.g., fluorescence vs. luminescence).
Basic: What in vitro assays are recommended for initial pharmacological screening?
Answer:
- Enzyme inhibition (): Target PFOR (pyruvate:ferredoxin oxidoreductase) or COX isoforms using spectrophotometric assays.
- Cytotoxicity profiling (): Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
- Solubility testing (): Employ shake-flask methods in PBS/DMSO to guide formulation.
Advanced: How can computational modeling enhance mechanistic studies of this compound?
Answer:
- Docking simulations (): Map the pyrrolidine sulfonyl group’s interaction with PFOR’s active site.
- MD simulations (): Predict stability of hydrogen-bonded dimers observed in crystallography.
- DFT calculations (): Analyze electron-withdrawing effects of the thiadiazole ring on binding affinity.
Advanced: What challenges arise in establishing SAR for multi-substituted thiadiazoles, and how are they addressed?
Answer:
- Steric hindrance (): Substituents at the 5-position of thiadiazole may block enzyme access. Use truncated analogs to isolate effects.
- Electronic effects (): Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but reduce solubility. Balance via logP optimization.
- Synthetic tractability (): Prioritize intermediates with orthogonal protecting groups (e.g., tert-butyl esters) for regioselective functionalization.
Basic: What steps ensure post-synthetic purity validation?
Answer:
- Chromatography (): Column chromatography with ethyl acetate/hexane gradients.
- Spectroscopic consistency (): Match ¹H-NMR shifts to reported values for analogous compounds.
- Elemental analysis (): Confirm C, H, N, S content within ±0.4% of theoretical values.
Advanced: How are crystallographic discrepancies in hydrogen-bonding networks resolved?
Answer:
- High-resolution XRD (): Re-evaluate data collection parameters (e.g., temperature, radiation source).
- Polymorph screening (): Test crystallization solvents (e.g., DMF vs. methanol) to isolate stable forms.
- Theoretical validation (): Compare observed packing motifs with Hirshfeld surface calculations.
Advanced: What considerations apply when designing hybrid thiadiazole-pyrrolidine sulfonyl compounds?
Answer:
- Conjugation stability (): Avoid hydrolytic cleavage of the sulfonyl group by using anhydrous conditions during synthesis.
- Bioisosteric replacement (): Substitute pyrrolidine with piperazine to modulate basicity and solubility.
- Pharmacophore alignment (): Ensure spatial overlap of thiadiazole and indole moieties with target binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
